molecular formula C10H8N2 B3041792 2-methyl-1H-indole-5-carbonitrile CAS No. 36798-24-0

2-methyl-1H-indole-5-carbonitrile

Cat. No. B3041792
Key on ui cas rn: 36798-24-0
M. Wt: 156.18 g/mol
InChI Key: PVKJYCITKPSXJJ-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Splitting off of the trimethylsilyl groups was carried out in two stages. The mixture of the nitriles from the previous stage (5.15 g, crude product) was dissolved in tetrahydrofuran (60 ml), tetrabutylammonium fluoride×3H2O (5.58 g, 17.7 mmol) was added and the mixture was stirred at room temperature for 4 h. Water (150 ml) was added to the reaction mixture and the mixture was stirred for 10 min. After the addition of diethyl ether (50 ml), the phases were separated. The aqueous phase was extracted with diethyl ether (3×150 ml). The combined organic phases were dried and concentrated. The residue was a brown oil (3.4 g), which was separated by chromatography [silica gel 60 (170 g); ethyl acetate/cyclohexane (1:10, 1,600 ml), ethyl acetate/cyclohexane (1:4, 500 ml)]. 3-Methyl-2-trimethylsilanyl-1H-indole-5-carbonitrile was obtained by this procedure as a beige-coloured solid in a yield of 60% (1.92 g) with a melting point of 128-131° C. A product mixture of the indole 3-methyl-1H-indole-5-carbonitrile and 2-methyl-1H-indole-5-carbonitrile (264 mg), which were present virtually in a ratio of 1:1, was furthermore isolated. The silyl compound 3-Methyl-2-trimethylsilanyl-1H-indole-5-carbonitrile (1.9 g, 8.32 mmol) was dissolved in tetrahydrofuran (60 ml) and the solution was heated at 60° C. for 2 h. The mixture was then concentrated, water (150 ml) was added and the mixture was stirred for 10 min. After addition of diethyl ether (100 ml), the phases were separated. The aqueous phase was extracted with diethyl ether (2×50 ml). The organic phases were dried and concentrated. 3-Methyl-1H-indole-5-carbonitrile (Ind-6) was obtained by this procedure as a beige-coloured solid in a yield of 99% (1.33 g) with a melting point of 110-112° C.
Name
indole 3-methyl-1H-indole-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
[Compound]
Name
silyl
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][CH:3]=1.N1C2C(=CC=CC=2)C=C1.CC1NC2C(C=1)=CC(C#N)=CC=2>O1CCCC1>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
indole 3-methyl-1H-indole-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CNC2=CC=C(C=C12)C#N.N1C=CC2=CC=CC=C12
Name
Quantity
264 mg
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)C#N
Step Two
Name
silyl
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was furthermore isolated
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
water (150 ml) was added
ADDITION
Type
ADDITION
Details
After addition of diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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